Cas no 55674-63-0 (Boc-D-norleucine)
Boc-D-norleucine Chemical and Physical Properties
Names and Identifiers
-
- Boc-D-Norleucine
- (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Boc-D-Nle-OH
- D-Norleucine,N-[(1,1-dimethylethoxy)carbonyl]-
- (R)-2-(N-t-butoxycarbonylamino)hexanoic acid
- AmbotzBAA1284
- N-(tert-butoxycarbonyl)-D-norleucine
- N-Boc-D-Nle-OH
- N-tert-butyloxycarbonyl-D-norleucine
- N-BOC-D-norleucine
- N-alpha-tert-Butoxycarbonyl-D-norleucine
- Boc-D-2-aminohexanoic acid
- N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine
- (R)-2-((tert-Butoxycarbonyl)amino)hexanoic acid
- D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-
- Boc-DNle-OH
- t-butoxycarbonyl-D-norleucine
- tert.-butoxycarbonyl-D-norleucine
- ZIOCIQJXEKFHJO-MRVPVSSYSA-N
- FCH1618261
- AM82587
- AX803
- CS-M3520
- FS-4884
- EN300-1589313
- 55674-63-0
- HY-41912B
- MFCD00063168
- N-alpha-t-Butyloxycarbonyl-D-norleucine, (R)-N-alpha-Boc-2-aminohexanoic acid (Boc-D-Nle-OH)
- (R)-2-(tert-butoxycarbonyl)hexanoic acid
- AKOS015907952
- DTXSID60426323
- A857485
- (2R)-2-{[(tert-butoxy)carbonyl]amino}hexanoic acid
- Boc-D-Nle-OH, >=98.0%
- SCHEMBL3448997
- (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]HEXANOIC ACID
- DA-75890
- Boc-D-norleucine
-
- MDL: MFCD00063168
- Inchi: 1S/C11H21NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14)/t8-/m1/s1
- InChI Key: ZIOCIQJXEKFHJO-MRVPVSSYSA-N
- SMILES: O(C(N[C@@H](C(=O)O)CCCC)=O)C(C)(C)C
Computed Properties
- Exact Mass: 231.14700
- Monoisotopic Mass: 231.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 75.6
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.4
Experimental Properties
- Density: 1.063±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 362.1 °C at 760 mmHg
- Flash Point: 172.8 °C
- Refractive Index: 1.462
- Solubility: Slightly soluble (1.5 g/l) (25 º C),
- PSA: 75.63000
- LogP: 2.54540
Boc-D-norleucine Security Information
- WGK Germany:3
- Safety Instruction: S23; S24/25
- HazardClass:IRRITANT
- Safety Term:S23-S24/25
- Storage Condition:-15°C
Boc-D-norleucine Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-D-norleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 221516-25g |
Boc-D-Norleucine |
55674-63-0 | 95% | 25g |
£581.00 | 2022-03-01 | |
| abcr | AB175011-1 g |
N-alpha-t-Butyloxycarbonyl-D-norleucine, (R)-N-alpha-Boc-2-aminohexanoic acid (Boc-D-Nle-OH); . |
55674-63-0 | 1 g |
€84.50 | 2023-07-20 | ||
| abcr | AB175011-5 g |
N-alpha-t-Butyloxycarbonyl-D-norleucine, (R)-N-alpha-Boc-2-aminohexanoic acid (Boc-D-Nle-OH); . |
55674-63-0 | 5 g |
€229.00 | 2023-07-20 | ||
| abcr | AB175011-25 g |
N-alpha-t-Butyloxycarbonyl-D-norleucine, (R)-N-alpha-Boc-2-aminohexanoic acid (Boc-D-Nle-OH); . |
55674-63-0 | 25 g |
€807.00 | 2023-07-20 | ||
| ChemScence | CS-M3520-5g |
N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine |
55674-63-0 | 99.98% | 5g |
$110.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N14300-1g |
N-[(1,1-Dimethylethoxy)carbonyl]-D-norleucine |
55674-63-0 | 1g |
¥432.0 | 2021-09-08 | ||
| TRC | B802723-10mg |
Boc-D-Norleucine |
55674-63-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B802723-50mg |
Boc-D-Norleucine |
55674-63-0 | 50mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B802723-100mg |
Boc-D-Norleucine |
55674-63-0 | 100mg |
$ 80.00 | 2022-06-06 | ||
| MedChemExpress | HY-41912B-1g |
Boc-D-norleucine |
55674-63-0 | ≥98.0% | 1g |
¥163 | 2025-04-16 |
Boc-D-norleucine Suppliers
Boc-D-norleucine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Boc-D-norleucine
Comprehensive Guide to Boc-D-norleucine (CAS No. 55674-63-0): Properties, Applications, and Industry Insights
Boc-D-norleucine (CAS No. 55674-63-0) is a protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound, featuring a tert-butoxycarbonyl (Boc) protecting group and the non-proteinogenic amino acid D-norleucine, plays a pivotal role in modern organic chemistry. Its unique stereochemistry and stability under acidic conditions make it indispensable for constructing complex peptide architectures, particularly in drug discovery and bioconjugation.
The growing demand for peptide-based therapeutics has propelled interest in Boc-D-norleucine, as evidenced by increasing searches for "Boc-protected amino acids in drug development" and "D-amino acids in peptide design." Researchers value its resistance to racemization during coupling reactions, a critical factor when synthesizing enantiomerically pure compounds. Recent studies highlight its application in creating antimicrobial peptides and metabolic stabilizers, addressing current healthcare challenges like antibiotic resistance.
From a structural perspective, Boc-D-norleucine (CAS 55674-63-0) exhibits remarkable solubility in common organic solvents (DCM, DMF, THF) while remaining stable at room temperature. This property aligns with industry needs for "stable amino acid derivatives for automated peptide synthesizers," a frequently searched term among peptide manufacturers. The compound's chiral purity (>98% ee typically) ensures reproducibility in sensitive applications such as GPCR-targeting drug candidates, a hot topic in neurodegenerative disease research.
Innovative applications of Boc-D-norleucine extend to biomaterials engineering, where its hydrophobic side chain facilitates self-assembling peptide systems. This addresses the trending search query "amino acid functionalized biomaterials for tissue engineering." The pharmaceutical industry particularly values its role in creating peptidomimetics – molecules that mimic natural peptides but with enhanced metabolic stability, answering the persistent challenge of oral peptide bioavailability.
Quality control parameters for CAS 55674-63-0 have gained attention, with analytical techniques like HPLC-MS and chiral chromatography being essential verification methods. The compound's shelf life and storage conditions (typically 2-8°C under inert atmosphere) frequently appear in technical discussions, reflecting user concerns about "long-term stability of protected amino acids." Manufacturers now emphasize GMP-compliant synthesis protocols to meet regulatory requirements for pharmaceutical intermediates.
Emerging trends show increased application of Boc-D-norleucine in click chemistry and PROTAC (Proteolysis Targeting Chimeras) development, areas generating substantial scientific interest. Its compatibility with solid-phase peptide synthesis (SPPS) protocols makes it valuable for creating diverse molecular libraries, addressing the growing demand for "high-throughput peptide screening platforms." The compound's role in developing peptide-drug conjugates (PDCs) for targeted cancer therapy further enhances its commercial significance.
Environmental considerations in Boc-D-norleucine production have led to greener synthetic routes, responding to searches for "sustainable peptide chemistry." Modern catalytic methods reduce heavy metal residues while maintaining high enantioselectivity. The compound's biodegradability profile and low ecotoxicity make it preferable for applications requiring environmental safety assessments, particularly in cosmetic peptides and agricultural bioactive compounds.
Market analysis reveals steady growth for CAS 55674-63-0, driven by expanding peptide therapeutics pipelines and increased R&D investment. Technical queries often focus on "scale-up challenges for Boc-amino acids" and "cost-effective purification methods," indicating industry priorities. The development of continuous flow synthesis methods for such protected amino acids represents a significant advancement, combining efficiency with consistent quality control.
In conclusion, Boc-D-norleucine (CAS 55674-63-0) remains a cornerstone in peptide science, with evolving applications across therapeutics, materials science, and chemical biology. Its unique properties address multiple contemporary challenges in drug development, while ongoing process innovations ensure its relevance in an increasingly competitive market. As peptide technologies advance, this versatile building block will continue enabling breakthroughs in precision medicine and beyond.
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